3-Methyl-2-phenyl-1H-indole

Vue d'ensemble

Description

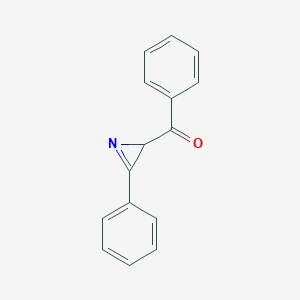

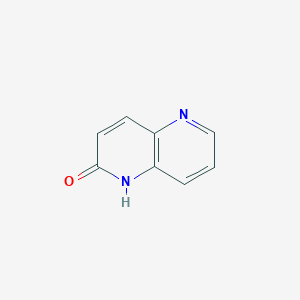

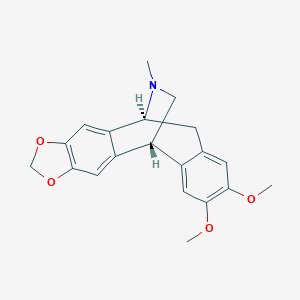

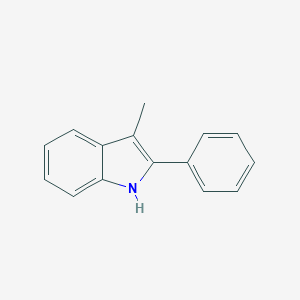

3-Methyl-2-phenyl-1H-indole is a chemical compound with the molecular formula C15H13N . It is an organic compound that belongs to the class of indoles .

Synthesis Analysis

A series of 3-methyl-2-phenyl-1H-indoles was prepared and investigated for antiproliferative activity on three human tumor cell lines . The synthesis of 3-methyl-2-phenyl-1H-indoles involves the Fischer indolization of phenyl hydrazine with substituted acetophenones .Molecular Structure Analysis

The molecular structure of 3-Methyl-2-phenyl-1H-indole can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving 3-Methyl-2-phenyl-1H-indole are complex. For instance, to diminish the isomerization of the 3-methyleneindoline to the 3-methylindole in the Mori–Ban–Hegedus indole synthesis, it was essential to change the base from K2CO3 to Ag2CO3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-2-phenyl-1H-indole include a density of 1.1±0.1 g/cm3, a boiling point of 377.9±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .Applications De Recherche Scientifique

Antiproliferative and Topoisomerase II Inhibitory Activity : A study by Zidar et al. (2020) reported that 3-methyl-2-phenyl-1H-indoles demonstrated significant antiproliferative activity on human tumor cell lines and inhibited DNA topoisomerase II. This suggests potential use in cancer treatment (Zidar et al., 2020).

Corrosion Inhibition : Research by Verma et al. (2016) found that 3-amino alkylated indoles, including 3-methyl-2-phenyl-1H-indoles, acted as effective corrosion inhibitors for mild steel in acidic environments. This highlights their utility in materials science (Verma et al., 2016).

Single Crystal X-ray Structure Analysis : A study by Seferoğlu et al. (2009) involved the X-ray structure analysis of thiazolylazo indole dyes, including 3-methyl-2-phenyl-1H-indoles, providing valuable information for the development of novel dye compounds (Seferoğlu et al., 2009).

Antimicrobial and Anti-inflammatory Activities : Sravanthi et al. (2015) synthesized various 2-phenyl-1H-indole derivatives and evaluated them for anti-inflammatory, antioxidant, and antimicrobial activities. This indicates their potential in pharmaceutical applications (Sravanthi et al., 2015).

Organic Synthesis and Thermodynamics : Liu et al. (2020) investigated the solubility of 2-phenyl-1H-indole in various solvents and its thermodynamic properties, which is crucial for its application in organic syntheses (Liu et al., 2020).

Organic Anode Catalyst for Glucose Electrooxidation : A study by Hamad et al. (2021) explored indole-based organic catalysts for fuel cells, highlighting the electrochemical properties of indole derivatives including 1-methyl-2-phenyl-1H-indole in glucose electrooxidation (Hamad et al., 2021).

Orientations Futures

The results of studies on 3-Methyl-2-phenyl-1H-indole highlight it as a promising scaffold for further optimization of compounds with potent antiproliferative and antitopoisomerase II activities . This suggests that future research could focus on exploring its potential in the development of new chemotherapeutics .

Propriétés

IUPAC Name |

3-methyl-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-11-13-9-5-6-10-14(13)16-15(11)12-7-3-2-4-8-12/h2-10,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYAXCYQVBBQQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293168 | |

| Record name | 3-Methyl-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-phenyl-1H-indole | |

CAS RN |

10257-92-8 | |

| Record name | NSC87600 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.